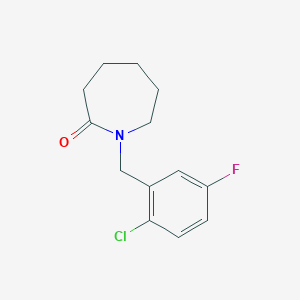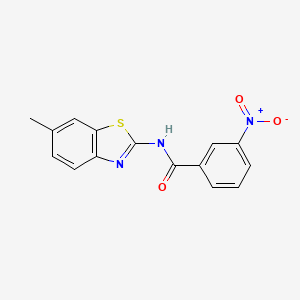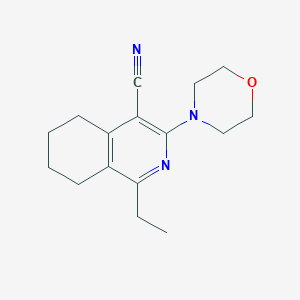![molecular formula C16H13N3O3 B5518348 N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5518348.png)
N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.09569129 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has demonstrated the synthesis of compounds structurally related to N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, highlighting their potential in medicinal chemistry. For example, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showcasing its anticancer activity through in silico modeling targeting the VEGFr receptor. The compound's structure was elucidated using various spectroscopic techniques, emphasizing the role of intermolecular hydrogen bonding in its stability (Sharma et al., 2018).
Anticancer Potential
Several studies have focused on the synthesis of novel compounds with structural similarities, exploring their anticancer properties. Yurttaş et al. (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, evaluating their antitumor activity against human tumor cell lines. This research underscores the significance of structural modifications in enhancing anticancer activity, indicating the potential utility of this compound derivatives in cancer therapy (Yurttaş et al., 2015).
Antimicrobial Activity
Research into derivatives of this compound has also uncovered compounds with promising antimicrobial properties. Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives, demonstrating their antimicrobial efficacy against a range of microorganisms. Such studies suggest that derivatives of this compound could serve as a basis for developing new antimicrobial agents (Mistry et al., 2009).
Antioxidant and Radical Scavenging Activity
The antioxidant properties of phenolic compounds structurally related to this compound have been examined, with findings indicating their efficacy in inhibiting lipid peroxidation and scavenging peroxyl radicals. This highlights a potential area of application for this compound derivatives in preventing oxidative stress-related damage (Dinis, Madeira, & Almeida, 1994).
Molecular Docking and Drug Design
The synthesis and molecular docking analysis of compounds related to this compound offer insights into their potential as anti-inflammatory drugs. Al-Ostoot et al. (2020) synthesized an indole acetamide derivative, demonstrating its anti-inflammatory activity through in silico modeling. Such studies underscore the utility of this compound derivatives in the design of new therapeutic agents (Al-Ostoot et al., 2020).
Orientations Futures
The future directions for research on “N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by similar compounds, there may be potential for the development of new therapeutic agents .
Propriétés
IUPAC Name |
N-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9(20)18-11-3-5-12(6-4-11)19-15(21)13-7-2-10(17)8-14(13)16(19)22/h2-8H,17H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFRHBBXZJBPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B5518266.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
![3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5518284.png)


![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)
![2-{3-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-5-methyl-1H-pyrazol-1-yl}-N-methylacetamide](/img/structure/B5518305.png)
![N-ethyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B5518312.png)


![2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B5518331.png)
![ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B5518341.png)
![ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate](/img/structure/B5518351.png)
![2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518361.png)
